ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate
Description
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 2089992-77-6) is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with an ethyl carboxylate ester at the 3-position. This structure combines a nitrogen-dense fused ring system with a polar ester functional group, making it a versatile intermediate in medicinal chemistry and drug discovery. The compound is commercially available as a building block for organic synthesis, with a price of €836.00 per 50 mg (Enamine Ltd, 2021) .
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-8(13)7-6-11-9-10-4-3-5-12(7)9/h6H,2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJFLDRPOGQOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-aminopyrimidine-5-carboxylate with an aldehyde or ketone in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Halogenated reagents (e.g., bromine, chlorine); reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents .
Scientific Research Applications
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate, a derivative of imidazo[1,2-a]pyrimidine, is a compound with potential applications in medicinal chemistry and drug discovery . Imidazo[1,2-a]pyrimidine derivatives have a broad spectrum of biological and pharmacological activities, including anti-cancer, anti-viral, anti-microbial, anti-fungal, and anti-inflammatory properties .
Typical Product Specifications & Properties
This compound has the following specifications :
Scientific Research Applications
Ethyl 5H,6H,7H,8H-imidazo[1,2-A]pyrimidine derivatives are explored for potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities. They are also used as building blocks in the synthesis of more complex heterocyclic compounds.
Analogues
Examples of similar compounds include:
- 2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
- 5H,6H,7H,8H-imidazo[1,2-A]pyridin-6-amine: An amine derivative with a similar fused ring structure.
Other Imidazo[1,2-a]pyrimidine Derivatives
Mechanism of Action
The mechanism of action of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the imidazo[1,2-a]pyrimidine scaffold .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical distinctions between ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate and related compounds:
Functional and Pharmacological Implications
- Core Heterocycle Differences: Imidazo-pyrimidine (main compound) vs. Triazolo-pyrimidine (): The triazole ring introduces additional nitrogen atoms, which may improve solubility but reduce lipophilicity compared to the imidazo-pyrimidine core .
- Isopropyl () may similarly improve pharmacokinetics but with a different spatial arrangement . Hydroxyphenyl () introduces polarity and hydrogen-bonding sites, favoring antibacterial activity .
- Functional Group Impact: The ethyl carboxylate in the main compound provides a handle for further derivatization (e.g., hydrolysis to carboxylic acids) , whereas non-esterified analogs () lack this versatility but may exhibit improved bioavailability .
Biological Activity
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate (referred to as EIPC) is a compound belonging to the imidazo[1,2-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of EIPC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
EIPC is characterized by its unique imidazo[1,2-a]pyrimidine core structure. The synthesis typically involves the condensation of 2-aminopyrimidine derivatives with appropriate carboxylic acid esters. Recent advancements in synthetic methodologies have facilitated the production of various derivatives with modified substituents to enhance biological activity.
Antimicrobial Activity
EIPC and its derivatives have demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis. A study highlighted that related compounds from the imidazo[1,2-a]pyridine-3-carboxamide class exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating M. tuberculosis strains . Although specific data for EIPC is limited, its structural similarities suggest potential efficacy against similar pathogens.
Anti-inflammatory Effects
Research has indicated that imidazo[1,2-a]pyrimidines possess anti-inflammatory properties. For instance, studies on related compounds showed notable inhibition of cyclooxygenase-2 (COX-2) activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that EIPC may also exert anti-inflammatory effects through similar mechanisms.
Anticancer Activity
The imidazo[1,2-a]pyrimidine scaffold has been associated with anticancer activity. Compounds within this class have shown selective inhibition of cancer cell proliferation in various in vitro assays. For example, derivatives have been reported to inhibit Aurora kinases, which are crucial in cell cycle regulation . Although direct studies on EIPC are sparse, its structural characteristics align with those of known anticancer agents.
The biological activity of EIPC can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds in this class often target specific enzymes involved in pathogen metabolism or inflammatory responses.
- Cell Cycle Disruption : By inhibiting key kinases such as Aurora kinases, these compounds can disrupt cell division in cancer cells.
- Reactive Oxygen Species Generation : Some derivatives have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activities of imidazo[1,2-a]pyrimidine derivatives:
- Antitubercular Activity : A focused library of imidazo[1,2-a]pyridine-3-carboxamides was synthesized and evaluated against M. tuberculosis, revealing promising antitubercular properties .
- Anti-inflammatory Studies : Research on imidazo[1,2-a]pyrimidines showed significant suppression of COX-2 activity and reduced inflammatory responses in animal models .
- Anticancer Efficacy : A derivative demonstrated potent antiproliferative effects against human acute myeloid leukemia (AML) cells through dual inhibition of Aurora-A and FLT3 kinases .
Summary Table of Biological Activities
Q & A
What are the common synthetic routes for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate, and how can reaction conditions be optimized for higher yield?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as cyclocondensation of α-haloketones with aminopyrimidines or via Friedel-Crafts acylation. Key reagents include EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling, potassium carbonate as a base, and solvents like ethanol or dimethoxyethane. Optimization strategies:
- Temperature: Elevated temperatures (70–100°C) promote cyclization .
- Solvent Choice: Polar aprotic solvents enhance reaction efficiency .
- Catalysts: Lewis acids (e.g., ZnCl₂) improve regioselectivity in imidazo[1,2-a]pyrimidine formation .
Yield improvements (up to 85%) are achieved through iterative condition screening and purification via column chromatography .
Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions. Aromatic protons in the imidazo[1,2-a]pyrimidine core appear as distinct multiplets (δ 6.5–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (±2 ppm accuracy) .
- Infrared (IR) Spectroscopy: Detects carbonyl stretching (C=O at ~1700 cm⁻¹) and ester functionalities .
- HPLC: Purity ≥95% is verified using reverse-phase C18 columns with UV detection .
How does the substitution pattern on the imidazo[1,2-a]pyrimidine core influence the compound’s biological activity, and what strategies can be used to analyze structure-activity relationships (SAR)?
Level: Advanced
Methodological Answer:
Substituents modulate lipophilicity, binding affinity, and metabolic stability. For example:
- Electron-withdrawing groups (e.g., F, Br): Enhance antimicrobial activity by increasing membrane permeability .
- Bulkier substituents (e.g., tert-butyl): Improve target selectivity but may reduce solubility .
SAR Analysis Strategies:
-
Comparative Bioassays: Test analogs against standardized cell lines (e.g., HeLa for antitumor activity) .
-
Molecular Docking: Predict binding modes to enzymes like DNA gyrase or kinases .
-
Data Tables:
Compound Modification Biological Activity (IC₅₀) Key Feature 6-Fluoro substitution 2.1 µM (Antimicrobial) Enhanced polarity tert-Butoxycarbonyl derivative 8.7 µM (Anticancer) Improved metabolic stability
What experimental approaches are recommended to resolve contradictions in biological activity data observed across different studies?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability, compound purity, or cell-line specificity. Resolution strategies:
- Orthogonal Assays: Validate antimicrobial activity using both broth microdilution and agar diffusion .
- Dose-Response Curves: Ensure IC₅₀ values are calculated across ≥5 concentrations .
- Meta-Analysis: Pool data from independent studies to identify trends (e.g., logP vs. cytotoxicity) .
- Purity Reassessment: Re-analyze compounds via HPLC-MS to exclude degradation artifacts .
What are the primary biological activities reported for this compound, and which in vitro assays are typically used to evaluate these activities?
Level: Basic
Methodological Answer:
- Antimicrobial: Tested via bacterial growth inhibition (MIC determination) against S. aureus and E. coli .
- Antitumor: MTT assay in cancer cell lines (e.g., MCF-7 breast cancer) .
- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) .
- Anti-inflammatory: COX-2 inhibition measured via ELISA .
How can computational modeling be integrated with experimental data to predict binding modes to biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with DNA or enzymes. For example, the ethyl carboxylate group forms hydrogen bonds with DNA backbone phosphates .
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .
- QSAR Models: Correlate substituent electronegativity with IC₅₀ values to prioritize analogs .
What are the key considerations for ensuring compound stability during storage and handling?
Level: Basic
Methodological Answer:
- Storage Conditions: -20°C under argon to prevent ester hydrolysis .
- Light Sensitivity: Store in amber vials to avoid photodegradation .
- Solvent Compatibility: Use anhydrous DMSO for biological assays to minimize aggregation .
What strategies are employed to modify pharmacokinetic properties while maintaining bioactivity?
Level: Advanced
Methodological Answer:
- Prodrug Design: Replace ethyl ester with pivaloyloxymethyl groups to enhance oral bioavailability .
- Salt Formation: Hydrochloride salts improve aqueous solubility without altering target affinity .
- Lipophilicity Adjustment: Introduce trifluoromethyl groups to balance membrane permeability and metabolic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
